molecular formula C25H30N4O2 B2396198 N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide CAS No. 1115976-15-2

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide

Cat. No. B2396198
M. Wt: 418.541
InChI Key: UEJWEGMRRIJURJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.541. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide involves the reaction of 2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetic acid, 2-ethyl-6-methylaniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride

Reaction
Step 1: Dissolve 2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetic acid (1.0 equiv.), 2-ethyl-6-methylaniline (1.2 equiv.), DCC (1.2 equiv.), and DMAP (0.1 equiv.) in dry dichloromethane., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in acetic anhydride (2.0 equiv.) and stir the mixture at room temperature for 2 hours., Step 6: Quench the reaction by adding water and extract the product with dichloromethane., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-19-9-7-8-18(3)23(19)26-22(30)16-29-25(31)21-11-6-5-10-20(21)24(27-29)28-14-12-17(2)13-15-28/h5-11,17H,4,12-16H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJWEGMRRIJURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCC(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

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